Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
Description
Chemical Classification and Structural Taxonomy
This compound belongs to the 2,3-dihydroindole class, a subset of bicyclic heterocycles featuring a fused benzene and pyrrole ring system. The compound’s structure (Figure 1) includes a partially saturated five-membered ring (positions 2 and 3) and a fully aromatic benzene ring. Key substituents include methyl groups at the 4th and 7th positions and an ethoxycarbonyl group at the 2nd position. The dihydroindole core reduces aromaticity in the pyrrole ring, enhancing reactivity at the unsaturated positions while maintaining planar geometry in the benzene moiety.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{17}\text{NO}_{2} $$ |
| Molecular Weight | 219.28 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
Table 1: Physicochemical properties of this compound.
The ethyl ester group at position 2 introduces steric bulk and electronic effects, influencing intermolecular interactions in synthetic applications. Methyl groups at positions 4 and 7 further modulate electron density, directing regioselectivity in electrophilic substitution reactions. This structural configuration aligns with derivatives listed in indole chemistry databases, such as ethyl 3-hydroxymethyl-1H-indole-2-carboxylate and ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, which share similar ester-functionalized indole cores.
Historical Context in Indole Derivative Research
The synthesis of this compound is rooted in the broader history of indole chemistry. Emil Fischer’s 1883 discovery of the Fischer indole synthesis—a condensation of arylhydrazines with carbonyl compounds—laid the groundwork for accessing substituted indoles. While classical methods like the Leimgruber-Batcho and Baeyer-Jackson syntheses focused on constructing the indole nucleus, modern advancements in C–H activation and multicomponent reactions have enabled precise functionalization of preformed indoles.
For example, the compound’s ethyl ester group likely originates from nucleophilic acyl substitution or esterification of a carboxylic acid intermediate, a strategy employed in the synthesis of analogous derivatives such as ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate. The use of triethylamine as a base in multicomponent reactions, as demonstrated in the synthesis of 4-amino-2-(1H-indol-3-yl)quinoline-3-carbonitriles, parallels conditions that could facilitate the formation of this compound’s dihydroindole core.
Significance in Heterocyclic Chemistry
Indole derivatives are pivotal in drug discovery due to their prevalence in natural products and bioactive molecules. This compound’s structural features make it a valuable intermediate for synthesizing pharmacologically active compounds. The ethyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions, while the methyl substituents provide steric protection to reactive sites, enabling selective functionalization.
In agrochemistry, such derivatives serve as precursors to herbicides and growth regulators. The compound’s dihydroindole scaffold mimics tropane alkaloids, suggesting potential applications in neurology-targeted drug design. Furthermore, its compatibility with green chemistry protocols—such as solvent-free grinding or one-pot syntheses—aligns with industrial demands for sustainable methodologies.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)11-7-10-8(2)5-6-9(3)12(10)14-11/h5-6,11,14H,4,7H2,1-3H3 |
InChI Key |
XYZOUWYYFPIBQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction of Substituted Indole-2-carboxylates
One well-documented approach involves starting from ethyl 4,7-dimethylindole-2-carboxylate, followed by reduction to the corresponding dihydro-indole (indoline) ester.
Starting Material: Ethyl 4,7-dimethylindole-2-carboxylate can be synthesized via classical indole synthetic routes such as the Hemetsberger–Knittel reaction or Fischer indole synthesis, using appropriately substituted benzaldehydes or phenylhydrazines with methyl groups at positions corresponding to 4 and 7 on the indole ring.
Reduction Step: The indole-2-carboxylate is selectively reduced at the 2,3-position double bond to form the 2,3-dihydro derivative (indoline). This reduction can be achieved using stannous chloride (SnCl2) in the presence of hydrogen chloride gas in an alkanol solvent such as ethanol or methanol at low temperatures (-25°C to +25°C).
-
- The reaction mixture is stirred under controlled temperature to form a tin complex intermediate.
- After isolation or in situ treatment, the complex is hydrolyzed with aqueous potassium hydroxide to liberate the indoline-2-carboxylate.
- The pH is carefully adjusted during workup to precipitate the pure indoline ester.
- This method provides a high-yield and selective conversion from indole to indoline derivatives.
Direct Functionalization of Indoline-2-carboxylates
An alternative approach involves direct methylation of an indoline-2-carboxylate scaffold at the 4 and 7 positions using electrophilic aromatic substitution or metal-catalyzed C–H activation methods.
- However, literature on direct methylation specifically at 4,7-positions on indoline esters is limited; thus, the preferred route remains via substituted indole precursors.
Fischer Indole Synthesis for Substituted Indole Esters
- The Fischer indole synthesis remains a classical method to prepare substituted indole esters.
- Reaction of phenylhydrazines bearing methyl substituents with ethyl pyruvate or other keto esters under acidic conditions yields ethyl 4,7-dimethylindole-2-carboxylate precursors.
- Subsequent reduction as described above converts these to the dihydro-indole ester.
Knoevenagel Condensation and Hemetsberger–Knittel Reaction
- The Hemetsberger–Knittel indole synthesis involves condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization to form indole-2-carboxylates.
- Using 4,7-dimethyl-substituted benzaldehydes in this reaction sequence yields the desired methylated indole-2-carboxylate, which can then be reduced to the indoline ester.
Representative Data Table of Preparation Steps and Conditions
Analytical and Purification Notes
- The purity and structure confirmation of the final compound are typically verified by NMR spectroscopy, mass spectrometry, and chromatographic methods.
- The reduction step requires careful pH and temperature control to avoid over-reduction or decomposition.
- The tin complex intermediates formed during reduction are usually handled under inert atmosphere and require careful filtration and washing to remove tin residues.
Summary of Key Research and Patent Insights
- The reduction of indole-2-carboxylates to indoline-2-carboxylates using stannous chloride and HCl in alcohol solvents is a robust and scalable method documented in patents and peer-reviewed literature.
- The preparation of substituted indole-2-carboxylates with methyl groups at the 4 and 7 positions can be accomplished via classical indole synthesis methods such as Fischer or Hemetsberger–Knittel routes, enabling subsequent reduction to the target compound.
- Optimization of reaction conditions, including temperature, stoichiometry, and pH, is critical for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxaldehyde.
Reduction: Formation of 4,7-dimethyl-2,3-dihydro-1H-indole-2-ethanol.
Substitution: Formation of 3-bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate.
Scientific Research Applications
Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, molecular weights, and synthesis yields of Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate and related compounds:
*Calculated based on formula C₁₃H₁₇NO₂ (C: 12×12.01, H: 17×1.008, N: 14.01, O: 2×16.00).
Key Comparative Insights
Heterocyclic Core and Substituents
- Target vs. Oxepine Derivative (Compound 41): The oxepine in Compound 41 introduces a seven-membered oxygen-containing ring, contrasting with the nitrogen-containing indole core of the target compound.
- Target vs. Brominated Indole () : The bromine substituent in ’s compound enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methyl groups in the target compound prioritize steric and lipophilic effects .
- Target vs. Indolone () : The keto group in the indolone replaces the ester functionality, reducing electrophilicity but increasing hydrogen-bond acceptor capacity, which could influence binding to biological targets .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (221.28 g/mol) is comparable to other indole derivatives. The ethyl ester group enhances solubility in organic solvents, whereas brominated analogs (e.g., ) may exhibit lower solubility due to increased molecular weight .
Biological Activity
Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the indole family, characterized by a bicyclic structure that includes a fused benzene ring and a pyrrole-like five-membered ring. The molecular formula is with a molecular weight of approximately 205.25 g/mol.
Synthesis Methods:
Several synthetic routes exist for producing this compound, typically involving the reduction of polyfunctional 2-oxindoles or other indole derivatives. Common reagents include boron hydrides for selective reductions and various alkylation methods to introduce substituents at specific positions on the indole ring.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Properties: Preliminary studies suggest effectiveness against various viral infections, potentially through inhibition of viral replication mechanisms.
- Anticancer Activity: Compounds within this class have shown promise in inhibiting cancer cell proliferation. The mechanism may involve interaction with specific enzymes linked to cancer pathways .
- Neuroprotective Effects: Some derivatives have demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .
Antiviral Activity
A study highlighted the compound's ability to inhibit HIV-1 integrase activity, crucial for viral replication. The binding conformation analysis revealed that the indole core effectively interacts with the enzyme's active site, suggesting modifications could enhance antiviral efficacy .
Anticancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation .
Comparative Analysis with Related Compounds
The following table summarizes some related indole derivatives and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl indole-2-carboxylate | Lacks methyl groups at positions 5 and 7 | Simpler structure; less steric hindrance |
| Ethyl 5-hydroxyindole-3-carboxylate | Hydroxyl group at position 5 | Enhanced solubility and potential for hydrogen bonding |
| Ethyl 6-methylindole-2-carboxylate | Methyl group at position 6 | Different reactivity profile due to methyl substitution |
| Ethyl 5-methoxyindole-3-carboxylate | Methoxy group at position 5 | Increased lipophilicity; potential for altered bioactivity |
This compound stands out due to its specific arrangement of methyl groups, which influences both its chemical reactivity and biological activity.
Q & A
Q. What are the common synthetic routes for Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclization or coupling reactions. For example, analogous indole carboxylates are prepared using Lewis acid-mediated cyclizations (e.g., TMSOTf in THF) to stabilize intermediates and improve yields . Refluxing with sodium acetate in acetic acid is another method for forming indole derivatives, where reaction time (3–5 hours) and stoichiometric ratios (1.2 equiv of reagents) are critical for minimizing byproducts . Optimization involves adjusting solvent polarity (e.g., THF vs. toluene), temperature, and catalyst loading. HRMS (ESI+) is used to confirm molecular ions (e.g., m/z 278.1384 observed vs. 278.1393 calculated) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry): Essential for confirming molecular formula (e.g., m/z [M+H]+ matching calculated values within 0.001 amu) .
- NMR (1H/13C): Assigns substituents on the indole ring; diastereotopic protons in the 2,3-dihydro moiety appear as complex multiplets near δ 3.0–4.5 ppm. Aromatic protons (4,7-dimethyl groups) resonate as singlets in δ 6.5–7.5 ppm .
- IR: Carboxylate C=O stretches (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) validate functional groups .
Q. How can crystallographic data resolve uncertainties in molecular conformation?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and ring puckering. For the dihydroindole ring, Cremer-Pople puckering parameters (amplitude q, phase angle φ) quantify non-planarity, distinguishing chair-like vs. boat-like conformations . Data collection at low temperature (e.g., 100 K) improves resolution, and twin refinement may be required for challenging crystals .
Advanced Research Questions
Q. How does the dihydroindole ring’s puckering influence reactivity in nucleophilic substitutions or cycloadditions?
Methodological Answer: The puckered conformation (e.g., envelope or half-chair) alters electron density distribution. Computational studies (DFT or MD simulations) predict reactive sites by mapping electrostatic potentials and Fukui indices. For example, a flattened ring may increase conjugation, stabilizing intermediates in Pd-catalyzed cross-couplings. Experimentally, kinetic studies under varying steric conditions (e.g., bulky substituents) correlate reaction rates with puckering amplitudes .
Q. What strategies address discrepancies in reported melting points or spectral data across studies?
Methodological Answer: Contradictions often arise from polymorphic forms or impurities. Techniques:
- DSC (Differential Scanning Calorimetry): Identifies polymorphs via distinct endotherms.
- HPLC-PDA: Detects impurities >0.1% that may depress melting points .
- Cross-validation: Compare NMR data with structurally similar compounds (e.g., ethyl indole-2-carboxylate derivatives) . Always report solvent (neat vs. in DMSO) and calibration standards for reproducibility.
Q. How can diastereoselective synthesis be achieved for derivatives of this compound?
Methodological Answer: Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) induce asymmetry. For example, benzylation of (S)-indoline-2-carboxylate derivatives using chiral ligands (e.g., BINOL) achieves >90% ee . Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (−78°C for kinetic control) are critical. Monitor diastereomeric ratios via chiral HPLC or Mosher ester analysis .
Q. What are the applications of this compound in medicinal chemistry, particularly in alkaloid synthesis?
Methodological Answer: The indole core mimics tryptophan-derived alkaloids. Key applications:
- Photocrosslinking probes: Introduce benzophenone moieties via amide coupling (e.g., with 4-benzoylphenethylamine) to study protein-ligand interactions .
- Quaternary center formation: Radical or acid-mediated cyclizations generate complex scaffolds (e.g., tetracyclic β-carbolines) . Validate bioactivity via in vitro assays (e.g., cytotoxicity against cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
